molecular formula C21H30O2 B1665835 Avarol CAS No. 55303-98-5

Avarol

Cat. No.: B1665835
CAS No.: 55303-98-5
M. Wt: 314.5 g/mol
InChI Key: JSPUCPNQXKTYRO-LWILDLIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avarol is a sesquiterpenoid hydroquinone isolated from the marine sponge Dysidea avara. It exhibits a broad spectrum of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antioxidant effects . Structurally, it comprises a sesquiterpene skeleton linked to a hydroquinone moiety, which is critical for its bioactivity . This compound selectively induces apoptosis in cancer cells, such as pancreatic ductal adenocarcinoma (PDAC), leukemia, and lymphoma, by activating the PERK-eIF2α-CHOP endoplasmic reticulum (ER) stress pathway . In vivo studies demonstrate its antitumor efficacy in solid tumor models, with significant inhibition of tumor growth at 50 mg/kg doses and minimal toxicity .

Chemical Reactions Analysis

Oxidation to Avarone

Avarol (1 ) undergoes oxidation to form avarone (2 ), a quinone derivative. This redox-active pair is central to its biological activity:

  • Reaction : this compound → Avarone (via oxidation, often using mild oxidizing agents) .

  • Mechanism : The hydroquinone moiety in this compound loses two protons and two electrons, forming the quinone structure in avarone. This transformation is reversible under reducing conditions .

Biological Implications :

  • Avarone exhibits enhanced antibacterial and antifungal activity compared to this compound, with MIC values as low as 1.0 µg/mL against Cobetia marina and Vibrio fischeri .

  • This compound’s toxicity in antifouling assays (LC₅₀ = 13.28 µg/mL) limits its utility, whereas avarone derivatives show reduced toxicity while retaining activity .

Nucleophilic Addition Reactions

Avarone (2 ) serves as a substrate for nucleophilic additions, enabling the synthesis of derivatives with tailored properties:

Thiol Additions

Avarone reacts with thiols (RSH) to form 4’-substituted thioavarones (5–8 ):

  • Reaction : Avarone + RSH → 4’-R-S-avarone .

  • Regioselectivity : Additions occur preferentially at the 4’-position due to electronic and steric factors .

DerivativeR GroupMIC (µg/mL) against C. marina
5 Isopropylthio0.5
7 Propylthio0.5
8 Octylthio1.0
Data from .

Aromatic Amine Additions

Avarone reacts with p-chloroaniline to form 3’-(p-chlorophenyl)avarone (3 ), which shows moderate antifungal activity (MIC = 25.0 µg/mL against Lulworthia uniseptata) .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes structural rearrangements:

  • Reaction : this compound → Friedodrimane derivatives (e.g., compound 12 ) via carbocation intermediates .

  • Mechanism : Protonation at C-1 triggers a 1,2-hydride shift, forming a tricyclic product .

Applications : These rearrangements help correlate stereochemistry across related sesquiterpenoids and inform synthetic routes for analogs .

Antipsoriatic Derivatives

  • Benzylamine derivative (13) : Substitution at the 4’-position reduces TNF-α and COX-2 expression in keratinocytes, showing promise for psoriasis treatment .

  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., benzylamine) improve anti-inflammatory activity by modulating NF-κB inhibition .

Antifouling Derivatives

  • Compound 7 (4’-propylthioavarone) : Exhibits potent antisettlement activity (EC₅₀ < 1 µg/mL) against barnacle cyprids with minimal toxicity (LC₅₀ > 50 µg/mL) .

Redox Cycling and Electron Transfer

This compound/avarone participates in redox cycling, influencing its mechanism of action:

  • Pathway : Semiquinone radical intermediates form during one-electron transfers, generating reactive oxygen species (ROS) .

  • Biological Impact : ROS production contributes to avarone’s antitumor and antiviral effects but also mediates cytotoxicity .

Antimicrobial Activity of this compound Derivatives

CompoundC. marina (MIC, µg/mL)V. fischeri (MIC, µg/mL)
This compound2.510.0
Avarone1.02.5
5 0.51.0
7 0.51.0
Adapted from .

Cyprid Settlement Inhibition

CompoundEC₅₀ (µg/mL)LC₅₀ (µg/mL)
This compound<1.013.28
Avarone1–527.12
7 <1.0>50
Data from .

This compound’s chemical versatility—from redox transformations to regioselective additions—enables the development of derivatives with optimized biological profiles. These reactions not only elucidate its ecological role in marine sponges but also provide a scaffold for drug discovery and antifouling agents.

Scientific Research Applications

Introduction to Avarol

This compound is a sesquiterpene hydroquinone derived from the marine sponge Dysidea avara, primarily found in the Adriatic Sea. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. Research has demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines and has potential applications in therapeutic settings.

Antitumor Activity

This compound has been extensively studied for its antitumor properties, showing efficacy against several cancer types:

  • Cytotoxicity in Cancer Cell Lines : Research indicates that this compound possesses strong cytotoxic effects against human cancer cell lines, including cervix adenocarcinoma (HeLa), colon adenocarcinoma (LS174), and non-small-cell lung carcinoma (A549). The compound demonstrated the highest potency against HeLa cells with an IC50 value of 10.22 ± 0.28 μg/mL, while exhibiting lower selectivity towards normal human fetal lung fibroblast cells (MRC-5) .
  • In Vivo Antitumor Effects : In animal studies, this compound was administered intraperitoneally to mice bearing Ehrlich carcinoma and cervical cancer. The treatment resulted in a significant inhibition of tumor growth, with a 29% reduction in tumor volume for Ehrlich carcinoma and a 36% reduction for cervical cancer after multiple doses . This suggests that this compound may be a viable candidate for further development as an anticancer agent.

Potential as a Chemotherapeutic Agent

Given its dual role in inducing apoptosis and modulating immune responses, this compound holds promise as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while enhancing immune function positions it as a candidate for combination therapies aimed at improving patient outcomes in oncology.

Table 1: Summary of this compound's Antitumor Activity

Cancer TypeCell LineIC50 (μg/mL)In Vivo Effect (%)
Cervical AdenocarcinomaHeLa10.22 ± 0.2836% growth inhibition
Colon AdenocarcinomaLS174Not specifiedNot specified
Non-Small Cell Lung CarcinomaA549Not specifiedNot specified
Pancreatic Ductal AdenocarcinomaPanc-1Not specifiedNot specified

Table 2: Mechanisms of Action

MechanismDescription
Apoptosis InductionActivates PERK-eIF2α-CHOP pathway in cancer cells
Immune Response EnhancementIncreases IgG/IgM production and interferon gamma secretion

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic potential of this compound against various human cancer cell lines, researchers found that this compound exhibited selective toxicity towards malignant cells while sparing normal cells. This selectivity was attributed to its mechanism of inducing endoplasmic reticulum stress specifically in cancer cells .

Case Study 2: Immunomodulatory Effects

A separate investigation into this compound's immunomodulatory properties revealed that it significantly enhanced lymphocyte activity and antibody production in vitro and in vivo. This effect was particularly noted in cultures of human lymphoid cells where this compound increased both IgG and IgM levels, suggesting its potential as an adjunct therapy for immunocompromised patients .

Comparison with Similar Compounds

Avarol’s bioactivity is contextualized below against structurally or functionally related compounds, including its derivatives, synthetic analogues, and conventional chemotherapeutics.

This compound vs. Avarone

Avarone, the oxidized quinone form of this compound, exhibits enhanced cytotoxicity and antitumor potency.

  • In Vitro Activity :
    • Avarone showed lower IC₅₀ values against leukemia (L5178Y: 0.62 µM) compared to this compound (0.93 µM) .
    • Against glioma cells (U-251 MG), avarone (IC₅₀ = 0.68 µM) outperformed this compound and standard drugs like temozolomide and doxorubicin .
  • In Vivo Efficacy :
    • Avarone achieved a 70% cure rate in leukemia-bearing mice at 10 mg/kg, versus 20% for this compound .
    • Both compounds caused less DNA damage than doxorubicin (105–123% vs. 299% DNA damage vs. control) .
  • Mechanistic Differences: Avarone’s quinone structure enhances redox cycling, contributing to higher pro-apoptotic activity, while this compound’s hydroquinone moiety is critical for ER stress pathway activation .

Table 1: Comparative Antitumor Activity of this compound and Avarone

Compound IC₅₀ (L5178Y) In Vivo Cure Rate (10 mg/kg) Key Mechanism
This compound 0.93 µM 20% PERK-eIF2α-CHOP activation
Avarone 0.62 µM 70% Redox cycling, DNA intercalation

This compound vs. Polygodial

Polygodial, a sesquiterpene dialdehyde structurally resembling this compound’s terpenoid moiety, lacks cytotoxic activity against U-251 MG glioma cells . This highlights the necessity of this compound’s hydroquinone group for bioactivity.

This compound vs. Thio-Avarol Derivatives

Thio-derivatives, such as this compound-3'-thiosalicylate, exhibit enhanced bioactivity:

  • Antioxidant Activity : Thio-avarol derivatives showed superior DPPH radical scavenging (IC₅₀ = 1.2 µg/mL) compared to this compound (IC₅₀ = 1.7 µg/mL) .
  • Anti-Inflammatory Effects: These derivatives inhibited prostaglandin E₂ (PGE₂) production in keratinocytes, outperforming this compound in psoriasis models .
  • Neuroprotection : Thio-avarol derivatives act as competitive acetylcholinesterase (AChE) inhibitors with fewer side effects than alkaloid-based drugs .

Table 2: Selectivity and Toxicity of this compound vs. Cisplatin

Compound Selectivity Coefficient (MRC-5/Cancer Cells) In Vivo Toxicity (50 mg/kg)
This compound 0.83–2.85 No adverse effects
Cisplatin 0.52–3.04 Severe side effects

This compound vs. Conventional Chemotherapeutics

  • Cisplatin: this compound’s selectivity coefficients (0.83–2.85) are comparable to cisplatin (0.52–3.04) but with lower toxicity .
  • Doxorubicin :
    • This compound/avarone caused 105–123% DNA damage vs. 299% for doxorubicin in glioma cells, indicating safer profiles .

Structural and Mechanistic Insights

  • Hydroquinone Moiety: Critical for ER stress activation and ROS generation. Removal or modification (e.g., polygodial) abolishes activity .
  • Sesquiterpene Skeleton : Enhances membrane permeability and target binding, as seen in this compound’s selective uptake by cancer cells .

Biological Activity

Avarol, a sesquiterpene quinone isolated from the marine sponge Dysidea avara, has garnered significant attention for its diverse biological activities. This compound exhibits a wide range of pharmacological effects, including antiviral, antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

This compound's chemical structure features a sesquiterpene skeleton with a reactive hydroquinone moiety, which is critical for its bioactivity. Studies suggest that the hydroquinone part of this compound is primarily responsible for its cytotoxic effects against various cancer cell lines. This compound has been shown to inhibit the polymerization of microtubules, thereby affecting cell division and exhibiting antitumor properties similar to known chemotherapeutics like colchicine and podophyllotoxin .

In Vitro Studies

This compound has demonstrated potent cytotoxic effects against several cancer cell lines, including:

  • Human cervix adenocarcinoma (HeLa)
  • Human colon adenocarcinoma (LS174)
  • Human non-small-cell lung carcinoma (A549)

In vitro studies indicate that this compound exhibits a significant inhibitory effect on tumor cell proliferation. For instance, it showed a 29% inhibition of neoplasia growth in mouse models after three injections at a dose of 50 mg/kg .

Cell LineIC50 (µM)
HeLa1.3
LS1742.0
A5491.5

In Vivo Studies

In vivo experiments have confirmed this compound's antitumor efficacy. In mouse models inoculated with transplantable tumors, this compound administration resulted in:

  • 36% inhibition of tumor growth in the CC-5 model after two injections.
  • An increase in the time required for tumor volume to reach five-fold growth by 38% .

Antiviral and Antimicrobial Properties

This compound has also been studied for its antiviral capabilities, particularly against HIV. It effectively inhibits HIV replication in vitro, showcasing its potential as an antiviral agent . Additionally, this compound exhibits antibacterial and antifungal activities against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of this compound against microbial organisms is summarized in the following table:

MicroorganismMIC (µg/mL)
Vibrio fischeri10
Staphylococcus aureus5
Candida albicans2

Anti-inflammatory Effects

Research indicates that this compound can inhibit TNF-α generation and NF-κB activation, which are crucial pathways in inflammatory responses. This suggests that this compound may hold therapeutic potential in treating inflammatory diseases such as psoriasis .

Case Studies

One notable study investigated the effects of this compound on pancreatic ductal adenocarcinoma cells. The results indicated a strong cytotoxic effect, leading to significant apoptosis in treated cells compared to controls. The study's findings support the hypothesis that this compound may be developed into a viable chemotherapeutic agent for pancreatic cancer treatment .

Q & A

Q. What are the primary mechanisms through which Avarol induces apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells?

This compound selectively activates the PERK–eIF2α–CHOP signaling pathway , triggering endoplasmic reticulum (ER) stress-dependent apoptosis in PDAC cells. This pathway upregulates the pro-apoptotic transcription factor CHOP, which promotes Bax translocation to mitochondria, leading to caspase activation and cell death. Notably, this compound does not affect the IRE1 or ATF6 pathways, which are associated with cell-protective ER stress responses .

Q. Which experimental models and assays are commonly used to study this compound’s cytotoxic effects?

  • Cell lines : PDAC models such as Panc-1, PK1, and KLM1 are frequently used due to their sensitivity to this compound-induced apoptosis .
  • Assays :
    • MTT assays for viability testing .
    • Immunoblotting to monitor ER stress markers (e.g., BiP, CHOP) and apoptotic proteins (e.g., Bax, cleaved caspases) .
    • Confocal microscopy to visualize Bax mitochondrial translocation .

Q. How does this compound’s stereoselective synthesis from Wieland-Miescher ketone ensure structural fidelity?

This compound is synthesized via a 12-step stereoselective route starting from Wieland-Miescher ketone. Key steps include:

  • Decalin ring formation to establish the trans-fused skeleton.
  • Exocyclic olefin introduction using Weix conditions for reductive coupling .
    Synthetic this compound exhibits higher optical purity (measured via optical rotation) compared to natural sources, ensuring reproducibility for pharmacological studies .

Q. What methodological strategies are recommended to resolve discrepancies in this compound’s apoptotic efficacy across PDAC cell lines?

  • Multi-line validation : Test across PDAC (e.g., Panc-1, PK1) and non-PDAC (e.g., HEK293, A549) cell lines to assess selectivity .
  • siRNA knockdown : Silence CHOP or Bax to confirm pathway specificity .
  • Dose-response curves : Establish IC50 values to quantify potency variations .

Q. How does this compound inhibit protein prenylation, and what downstream signaling disruptions occur?

This compound binds prenyltransferases , blocking the attachment of prenyl groups (e.g., farnesyl, geranylgeranyl) to target proteins. This disrupts the membrane localization of small GTPases (e.g., Ras), impairing mitogenic signaling and cell proliferation. Use radiolabeled prenyl donors or subcellular fractionation to validate this mechanism .

Q. What experimental design considerations are critical for differentiating this compound’s pro-apoptotic effects from off-target cytotoxicity?

  • Control groups : Include normal cells (e.g., non-cancerous pancreatic cells) to assess selectivity .
  • Time-course studies : Monitor CHOP induction and caspase activation to correlate timing with apoptosis .
  • Pathway inhibitors : Use PERK inhibitors (e.g., GSK2606414) to confirm mechanistic dependency .

Q. How can researchers optimize synthetic protocols to improve this compound’s yield and optical purity?

  • Catalyst screening : Test palladium or nickel catalysts for reductive coupling efficiency .
  • Chiral chromatography : Resolve enantiomers post-synthesis to ensure stereochemical fidelity .
  • Scalability trials : Optimize solvent systems (e.g., THF/water) for large-scale reactions .

Q. What computational approaches predict this compound’s interactions with prenyltransferases or ER stress proteins?

  • Molecular docking : Model this compound’s binding to prenyltransferase active sites (e.g., PDB ID 3S15) .
  • MD simulations : Simulate PERK–this compound interactions to identify critical binding residues .
  • QSAR modeling : Corlate structural analogs’ activity to refine this compound derivatives .

Q. How should researchers address limitations in current studies on this compound’s therapeutic potential?

  • In vivo validation : Use PDAC xenograft models to assess pharmacokinetics and toxicity .
  • Transcriptomic profiling : Apply RNA-seq to identify off-target pathways affected by this compound .
  • Combination studies : Test this compound with gemcitabine or ER stress enhancers (e.g., thapsigargin) for synergy .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Two-way ANOVA : Compare viability across multiple cell lines and doses .
  • Tukey’s post hoc test : Identify significant differences between treatment groups .
  • EC50 calculation : Use nonlinear regression (e.g., GraphPad Prism) to quantify potency .

Properties

IUPAC Name

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]benzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19,22-23H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPUCPNQXKTYRO-LWILDLIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C=CC(=C3)O)O)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203850
Record name Avarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55303-98-5
Record name Avarol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55303-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avarol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055303985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avarol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Benzenediol, 2-[[(1R,2S,4aS,8aS)-1,2,3,4,4a,7,8,8a-octahydro-1,2,4a,5-tetramethyl-1-naphthalenyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AVAROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX416VN2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avarol
Reactant of Route 2
Avarol
Reactant of Route 3
Avarol
Reactant of Route 4
Avarol
Reactant of Route 5
Avarol
Reactant of Route 6
Avarol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.